

# CI-966 hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | CI-966 hydrochloride |           |
| Cat. No.:            | B1668964             | Get Quote |

## CI-966 Hydrochloride: A Comprehensive Technical Guide

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] By blocking GAT-1, CI-966 effectively increases the concentration and prolongs the action of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[4][5] This mechanism of action led to its investigation as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and as a neuroprotectant.[1][6]

Developed as a centrally active compound capable of crossing the blood-brain barrier, CI-966 showed promising anticonvulsant properties in various preclinical models.[2][4][7] However, its clinical development for epilepsy was halted during Phase I trials due to the emergence of severe neurological and psychiatric adverse effects at higher doses.[1] Despite its failure as a therapeutic drug, CI-966 remains a valuable pharmacological tool for researchers studying the GABAergic system and the role of GAT-1 in health and disease. This guide provides an indepth overview of its chemical structure, properties, mechanism of action, and key experimental findings.



## **Chemical Structure and Physicochemical Properties**

**CI-966 hydrochloride** is the salt form of the parent compound CI-966. Its chemical and physical properties are summarized below.

| Property           | Data                                                                                                                         | Reference(s) |
|--------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name         | 1-[2-[bis[4-<br>(Trifluoromethyl)phenyl]methox<br>y]ethyl]-1,2,5,6-<br>tetrahydropyridine-3-carboxylic<br>acid hydrochloride | [8][9]       |
| CAS Number         | 110283-66-4                                                                                                                  | [2][8][9]    |
| Molecular Formula  | C23H22CIF6NO3                                                                                                                | [8]          |
| Molecular Weight   | 509.87 g/mol                                                                                                                 | [2][8][9]    |
| Purity             | ≥98% (by HPLC)                                                                                                               | [9]          |
| Solubility         | Soluble to 100 mM in DMSO and to 10 mM in ethanol                                                                            | [2][9][10]   |
| Storage Conditions | Short term (days to weeks): Store at 0 - 4°C, desiccated. Long term (months to years): Store at -20°C.                       | [2][8]       |

### **Mechanism of Action and Pharmacology**

The primary pharmacological action of CI-966 is the selective inhibition of the GAT-1 transporter.[3] GAT-1 is crucial for clearing GABA from the synapse, thus terminating its inhibitory signal.[4] By blocking this transporter, CI-966 enhances GABA-mediated inhibition.[5]





#### Click to download full resolution via product page

**Caption:** Mechanism of CI-966 at the GABAergic synapse.

CI-966 demonstrates high selectivity for GAT-1 over other GABA transporters.[2][9] This selectivity is critical for its targeted pharmacological effect. The compound's potency, measured by its half-maximal inhibitory concentration ( $IC_{50}$ ), has been determined for several cloned human and rat transporters.

| Target Transporter | Species | IC₅₀ Value (μM) | Reference(s) |
|--------------------|---------|-----------------|--------------|
| GAT-1              | Human   | 0.26            | [1][2][3]    |
| GAT-1              | Rat     | 1.2             | [2][3]       |
| GAT-2              | Rat     | 297             | [3]          |
| GAT-3              | Human   | 333             | [3]          |
| GAT-3              | Rat     | 1140            | [3]          |
| BGT-1              | Human   | 300             | [3]          |

The data clearly indicates that CI-966 is over 200-fold more selective for human GAT-1 compared to other GABA transporters like GAT-3 and BGT-1.[2][3]

#### **Preclinical Pharmacokinetics**



Pharmacokinetic studies in animal models demonstrated that CI-966 has excellent oral bioavailability and is rapidly absorbed.[7]

| Parameter                                                     | Dog         | Rat           | Reference(s) |
|---------------------------------------------------------------|-------------|---------------|--------------|
| Oral Dose                                                     | 1.39 mg/kg  | 5 mg/kg       | [7]          |
| T <sub>max</sub> (Time to Peak<br>Concentration)              | 0.7 hours   | 4.0 hours     | [3][7]       |
| t <sub>1</sub> / <sub>2</sub> (Elimination Half-<br>life, IV) | 1.2 hours   | 4.5 hours     | [3][7]       |
| Absolute Oral<br>Bioavailability                              | 100%        | 100%          | [3][7]       |
| Primary Excretion Route                                       | Fecal (89%) | Biliary (75%) | [7]          |

## **Clinical Development and Discontinuation**

CI-966 was advanced into Phase I human clinical trials for the treatment of epilepsy.[1] While lower doses were tolerated, escalation to higher doses revealed a narrow therapeutic window and led to the emergence of severe adverse effects, ultimately causing the termination of its development.[1]



Click to download full resolution via product page



**Caption:** Dose-dependent adverse effects of CI-966 in humans.

The severe psychotomimetic effects observed at the 50 mg dose were described as similar to schizophrenia or mania and were of prolonged duration, lasting several days.[1] This unacceptable safety profile prevented further clinical investigation.[1]

#### **Experimental Protocols**

Detailed experimental protocols are typically found within the primary research literature. Below is a generalized methodology for a GABA uptake inhibition assay, a fundamental experiment used to characterize compounds like CI-966.

Objective: To determine the IC<sub>50</sub> value of CI-966 for the GAT-1 transporter.

#### Methodology:

- Cell Culture: Utilize a stable cell line (e.g., HEK-293 or CHO) engineered to express the human GAT-1 transporter. Culture the cells to an appropriate confluency in multi-well plates.
- Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.
- Compound Preparation: Prepare a stock solution of CI-966 hydrochloride in DMSO. Create
  a series of dilutions in the assay buffer to cover a wide concentration range (e.g., from 1 nM
  to 100 μM).
- Uptake Assay:
  - Wash the cells with the assay buffer.
  - Pre-incubate the cells for 10-20 minutes with the various concentrations of CI-966 or vehicle (DMSO) as a control.
  - Initiate the uptake reaction by adding a solution containing a low concentration of radiolabeled GABA (e.g., [³H]GABA) and continue incubation for a short period (e.g., 10-30 minutes) at room temperature or 37°C.







- Termination and Washing: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [3H]GABA.
- Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer or detergent (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the amount of incorporated radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Radioactivity counts are proportional to the amount of GABA taken up by the cells.
  - Plot the percentage of inhibition of [<sup>3</sup>H]GABA uptake versus the logarithm of the CI-966 concentration.
  - Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC<sub>50</sub> value.





Click to download full resolution via product page

**Caption:** Workflow for a typical GAT-1 inhibition assay.

#### Conclusion



CI-966 hydrochloride is a highly potent and selective GAT-1 inhibitor with a well-characterized pharmacological profile. Its ability to enhance GABAergic neurotransmission gave it a strong preclinical rationale as a novel anticonvulsant. However, the compound's clinical utility was ultimately limited by an unacceptably narrow therapeutic index, with severe CNS toxicity emerging at doses only slightly higher than those that were well-tolerated.[1] While not a viable therapeutic agent, CI-966 hydrochloride continues to serve as an important reference compound and research tool for elucidating the complex roles of the GAT-1 transporter in the central nervous system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CI-966 Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCI, in laboratory animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. CI 966 hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 10. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [CI-966 hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668964#ci-966-hydrochloride-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com